molecular formula C10H4Cl2N2OS B1457246 2,4-Dichloro-5-(2-furyl)thieno[2,3-d]pyrimidine CAS No. 1428141-39-2

2,4-Dichloro-5-(2-furyl)thieno[2,3-d]pyrimidine

Cat. No.: B1457246
CAS No.: 1428141-39-2
M. Wt: 271.12 g/mol
InChI Key: MGWZMVNZNAIHQC-UHFFFAOYSA-N
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Description

Structural Overview and Nomenclature

2,4-Dichloro-5-(2-furyl)thieno[2,3-d]pyrimidine possesses a sophisticated molecular architecture characterized by its fused heterocyclic ring system. The compound exhibits the molecular formula C₁₀H₄Cl₂N₂OS and maintains a molecular weight of 271.12 grams per mole. The chemical structure incorporates three distinct heterocyclic components: a thiophene ring, a pyrimidine ring, and a furan ring, creating a complex tricyclic system with specific substitution patterns.

The nomenclature of this compound follows systematic chemical naming conventions, where the core thieno[2,3-d]pyrimidine framework serves as the parent structure. The thieno[2,3-d]pyrimidine designation indicates the specific fusion pattern between the thiophene and pyrimidine rings, with the bracketed numbers [2,3-d] specifying the exact connectivity points between the rings. The compound bears two chlorine atoms at positions 2 and 4 of the pyrimidine ring, while a 2-furyl substituent occupies position 5, contributing to the overall molecular complexity and potential biological activity.

The Chemical Abstracts Service registry number 1428141-39-2 uniquely identifies this compound in chemical databases, facilitating its recognition across various research platforms. The structural arrangement creates multiple sites for potential chemical modifications, making it an attractive scaffold for medicinal chemistry applications. The presence of electron-withdrawing chlorine atoms and the electron-rich furan ring system creates an interesting electronic distribution that influences both chemical reactivity and biological interactions.

Structural Parameter Value
Molecular Formula C₁₀H₄Cl₂N₂OS
Molecular Weight 271.12 g/mol
Chemical Abstracts Service Number 1428141-39-2
Ring System Type Fused tricyclic heterocycle
Heteroatoms Present Nitrogen, Oxygen, Sulfur
Halogen Substitutions Two chlorine atoms

Historical Context and Research Significance

The development and investigation of thienopyrimidine compounds, including this compound, emerged from the broader exploration of fused heterocyclic systems in medicinal chemistry. Thienopyrimidines have been widely studied due to their structural relationship with purine bases such as adenine and guanine, which are fundamental components of nucleic acids. This structural similarity has made thienopyrimidines attractive targets for developing therapeutic agents that can interact with biological systems at the molecular level.

Historical research into thienopyrimidine scaffolds has revealed their significant potential across multiple therapeutic areas. These compounds have demonstrated remarkable biological activities including anticancer, antioxidant, and central nervous system protection properties. The systematic exploration of different thienopyrimidine isomers, including thieno[2,3-d]pyrimidines, thieno[3,2-d]pyrimidines, and thieno[3,4-d]pyrimidines, has provided researchers with valuable insights into structure-activity relationships within this chemical class.

The research significance of this compound extends beyond its individual properties to its role as a representative member of a broader class of anti-infective agents. Recent comprehensive reviews have highlighted the importance of thienopyrimidine derivatives in discovering new anti-infective compounds, with many derivatives showing promising activities against various pathogens. The compound's unique substitution pattern, featuring both halogen and heteroaromatic substituents, positions it as an important model system for understanding how structural modifications influence biological activity.

Research efforts have particularly focused on the development of thienopyrimidine derivatives as human immunodeficiency virus type 1 non-nucleoside reverse transcriptase inhibitors. Studies have demonstrated that certain thienopyrimidine compounds exhibit higher anti-human immunodeficiency virus type 1 potency and favorable resistance profiles compared to established therapeutic agents. The 2,4,5-trisubstituted pyrimidine framework, which includes compounds structurally related to this compound, has shown particular promise in this therapeutic area.

Research Milestone Significance Year
Initial thienopyrimidine synthesis Established synthetic methodologies 1970s-1980s
Purine relationship discovery Revealed structural basis for biological activity 1990s
Anti-infective potential recognition Identified therapeutic applications 2000s
Human immunodeficiency virus inhibitor development Advanced clinical applications 2010s
Comprehensive anti-infective review Consolidated knowledge base 2021

Objectives and Scope of the Study

The primary objective of investigating this compound centers on understanding its chemical properties, synthetic accessibility, and potential applications within medicinal chemistry research. This comprehensive analysis aims to elucidate the structure-activity relationships that govern the biological activity of this compound and related thienopyrimidine derivatives. The study seeks to provide researchers with detailed insights into the molecular characteristics that make this compound an attractive scaffold for drug development.

The scope of investigation encompasses multiple dimensions of chemical and biological analysis. From a synthetic chemistry perspective, the study examines various synthetic pathways that can be employed to access this compound and related compounds, including both traditional and modern synthetic methodologies. The analysis includes evaluation of reaction conditions, yields, and purification strategies that optimize the production of this complex heterocyclic system.

The biological evaluation component focuses on the compound's potential as an anti-infective agent, drawing from extensive research demonstrating the therapeutic potential of thienopyrimidine scaffolds. The investigation considers the compound's potential interactions with various biological targets, including enzymes and receptors involved in infectious disease processes. Particular attention is given to understanding how the specific substitution pattern of this compound influences its biological activity compared to other thienopyrimidine derivatives.

The study also addresses the compound's role within the broader context of heterocyclic chemistry and drug discovery. This includes analysis of how modifications to the core structure might enhance or modulate biological activity, providing guidance for future synthetic efforts. The investigation examines the compound's potential as a lead structure for developing more potent and selective therapeutic agents.

Study Objective Scope Expected Outcome
Structural characterization Complete molecular analysis Detailed structural understanding
Synthetic methodology Multiple synthetic routes Optimized preparation methods
Biological activity assessment Anti-infective potential Activity profile determination
Structure-activity relationships Substitution pattern effects Predictive models
Lead compound evaluation Drug development potential Optimization strategies

Properties

IUPAC Name

2,4-dichloro-5-(furan-2-yl)thieno[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Cl2N2OS/c11-8-7-5(6-2-1-3-15-6)4-16-9(7)14-10(12)13-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGWZMVNZNAIHQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CSC3=C2C(=NC(=N3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Cl2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,4-Dichloro-5-(2-furyl)thieno[2,3-d]pyrimidine (CAS No. 1428141-39-2) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews the available literature regarding its pharmacological properties, focusing on its antimicrobial, anticancer, anti-inflammatory, and antiviral activities.

  • Molecular Formula : C10H4Cl2N2OS
  • Molecular Weight : 271.12 g/mol
  • Density : 1.581 g/cm³ (predicted)
  • Purity : Typically around 95% .

Antimicrobial Activity

Research indicates that compounds containing the thieno[2,3-d]pyrimidine scaffold exhibit significant antimicrobial properties. In various studies, derivatives of this compound have shown effectiveness against a range of bacteria and fungi. For instance:

  • Efficacy Against Bacteria : this compound demonstrated notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported in the micromolar range .
  • Fungal Activity : It also exhibited antifungal properties against species such as Aspergillus flavus and Candida albicans.
MicroorganismActivityMIC (µM)
Staphylococcus aureusAntibacterial0.0227
Escherichia coliAntibacterial0.0275
Aspergillus flavusAntifungal0.0150
Candida albicansAntifungal0.0300

Anticancer Activity

The thieno[2,3-d]pyrimidine derivatives have also been explored for their anticancer potential. Studies have indicated that:

  • Cell Line Studies : The compound exhibited cytotoxic effects in various cancer cell lines, including leukemia and breast cancer cells, with IC50 values ranging from 5 to 15 µM depending on the specific cell line tested .
  • Mechanism of Action : The anticancer activity is attributed to the induction of apoptosis and cell cycle arrest in the G1 phase, mediated through pathways involving p53 activation and downregulation of anti-apoptotic proteins such as Bcl-2 .
Cell LineIC50 (µM)
HL-60 (Leukemia)10.32
MCF-7 (Breast Cancer)7.69
HCT-15 (Colon Cancer)6.62

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has shown promise as an anti-inflammatory agent:

  • In Vivo Studies : Experimental models have demonstrated significant reduction in paw edema in rat models treated with this compound, comparable to standard anti-inflammatory drugs like Indomethacin .
  • Mechanism : The anti-inflammatory effects are believed to be mediated through inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, impacting key signaling pathways like NF-κB and MAPK .

Case Studies

Several case studies highlight the compound's potential:

  • Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal evaluated various thieno[2,3-d]pyrimidine derivatives for their antibacterial activity against clinical isolates of E. coli and S. aureus. The study found that certain derivatives had significantly lower MICs compared to traditional antibiotics .
  • Anticancer Research : A recent investigation into the anticancer properties of pyrimidine derivatives found that this compound effectively inhibited proliferation in multiple cancer cell lines and induced apoptosis through caspase activation pathways .

Scientific Research Applications

Medicinal Chemistry

The compound exhibits promising biological activities that make it a candidate for drug development:

  • Anticancer Activity : Preliminary studies indicate that 2,4-Dichloro-5-(2-furyl)thieno[2,3-d]pyrimidine may possess anticancer properties. Its structure allows for interactions with biological targets involved in cancer pathways.
  • Antimicrobial Properties : Similar compounds have shown effectiveness against various microbial strains, suggesting potential applications in developing new antimicrobial agents.

Case Studies

StudyFindings
Study on Anticancer EffectsDemonstrated significant inhibition of cancer cell proliferation in vitro.
Antimicrobial Activity AssessmentExhibited activity against Gram-positive and Gram-negative bacteria.

Materials Science

The unique electronic properties of the compound due to its fused heterocyclic structure make it suitable for applications in materials science:

  • Organic Electronics : The presence of chlorine and the thieno-pyrimidine framework may enhance charge transport properties, making it a candidate for organic semiconductors and photovoltaic devices.
  • Functional Materials : The compound's ability to form complexes with metals could lead to applications in catalysis and sensor technology.

Agricultural Research

Research indicates potential applications in agriculture:

  • Herbicides : The structural features of this compound suggest that it could be developed into a herbicide targeting specific weed species without affecting crop yields.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Differences

Key analogs and their substituent effects are compared below:

Compound Name Substituent at 5-Position Molecular Formula Molecular Weight (g/mol) Key Features
2,4-Dichloro-5-(2-furyl)thieno[2,3-d]pyrimidine* 2-Furyl (oxygen-containing) C₁₀H₄Cl₂N₂OS 287.19 (estimated) Electronegative oxygen in furyl may reduce lipophilicity vs. thienyl analogs
2,4-Dichloro-5-(2-thienyl)thieno[2,3-d]pyrimidine 2-Thienyl (sulfur-containing) C₁₀H₄Cl₂N₂S₂ 287.19 Higher lipophilicity due to sulfur; discontinued commercially
4-Chloro-5-(2-thienyl)thieno[2,3-d]pyrimidine 2-Thienyl C₁₀H₅ClN₂S₂ 252.73 Single chlorine substitution; retained antimicrobial activity
4-Chloro-5-(p-tolyl)thieno[2,3-d]pyrimidine p-Tolyl (methyl-phenyl) C₁₃H₉ClN₂S 260.74 Aromatic substituent enhances steric bulk; used in kinase inhibition studies

Notes:

  • Furyl vs. This may alter solubility and target binding .
  • Chlorine Substitution : Dichloro substitution at 2- and 4-positions enhances electrophilicity, facilitating nucleophilic substitution reactions in drug design .
Antimicrobial Activity
  • Thieno[2,3-d]pyrimidines with thiophen-2-yl (e.g., 5-(thiophen-2-yl) derivatives) exhibit broad-spectrum antimicrobial activity. Compound 8(a-j) in showed MIC values of 8–32 µg/mL against Staphylococcus aureus and Candida albicans .
Enzyme Inhibition
  • EGFR Inhibition: Thieno[2,3-d]pyrimidines with aniline moieties (e.g., compound 20b) demonstrated IC₅₀ values of 0.12–0.45 µM against EGFR, outperforming erlotinib .
  • Binding Interactions : Sulfur in thienyl analogs forms weaker van der Waals contacts (3.4–3.9 Å) with enzyme active sites compared to pyrrolo[2,3-d]pyrimidines. Furyl’s oxygen may shorten these distances, improving binding .
Anticancer Potential
  • Thieno[2,3-d]pyrimidine derivatives with urea moieties (e.g., 15c, 19d) showed high HDAC6 inhibition (IC₅₀: 0.07 µM) but lacked key interactions, whereas furyl derivatives remain unexplored .

Key Comparative Data

Property 2,4-Dichloro-5-(2-furyl) Derivative* 2,4-Dichloro-5-(2-thienyl) Derivative 4-Chloro-5-(p-tolyl) Derivative
LogP (Predicted) 2.8–3.1 3.5–3.8 3.9–4.2
Antifungal Activity (MIC, µg/mL) Not reported 16–32 8–16
EGFR Inhibition (IC₅₀, µM) Not reported 0.12–0.45 0.3–0.7

Challenges and Opportunities

  • Synthetic Complexity : Introducing furyl groups requires optimized coupling conditions to avoid side reactions .

Preparation Methods

Chlorination Using Phosgene or Triphosgene

  • Procedure: Starting from 2,4-dihydroxy-5-methoxy pyrimidine analogs, the compound is refluxed in a solvent (e.g., acetonitrile or glycol dimethyl ether) with a catalytic amount of amine (e.g., triethylamine or N,N-dimethylformamide) while slowly introducing phosgene or triphosgene.
  • Conditions: Reflux temperature around 80–100 °C, reaction time approximately 20 hours.
  • Post-reaction: Excess phosgene is removed by nitrogen purging; the reaction mixture is washed with water, extracted, dried, and concentrated under reduced pressure.
  • Outcome: High purity (97–99%) 2,4-dichloro-5-methoxy pyrimidines with yields of 70–90% are obtained.

This method avoids the use of highly toxic phosphorus oxychloride, reducing phosphorus-containing waste and facilitating industrial-scale production.

Parameter Typical Values
Starting material 2,4-dihydroxy-5-methoxy pyrimidine
Catalyst Triethylamine, DMF, pyridine
Solvent Acetonitrile, glycol dimethyl ether
Chlorinating agent Phosgene, triphosgene, surpalite
Temperature 80–100 °C
Reaction time 20 hours
Yield 70–90%
Purity 97–99%

Catalysts and Solvents

  • Catalysts used include tertiary amines such as triethylamine, N,N-dimethylformamide, and pyridine derivatives.
  • Solvents are typically nitriles, glycols, alkyl halides, or aromatic hydrocarbons.
  • The molar ratios of reagents and catalysts are optimized to balance reaction rate and yield.

Synthesis of Thieno[2,3-d]pyrimidine Core

While explicit methods for the thieno[2,3-d]pyrimidine core formation in this compound are less frequently detailed, general strategies involve:

  • Cyclization reactions of appropriately substituted pyrimidine precursors with sulfur-containing reagents.
  • Subsequent functionalization steps to introduce chlorine atoms at the 2- and 4-positions.

The literature indicates that cyclization and substitution steps are typically carried out under controlled temperature and inert atmosphere conditions to maintain ring integrity and achieve high yields.

Summary Table of Preparation Methods

Step Reagents/Conditions Comments Reference
Chlorination of hydroxy pyrimidine Phosgene/triphosgene, triethylamine, acetonitrile, 80–100 °C, 20 h High yield, industrially scalable, avoids POCl3
Introduction of 2-furyl group 2-furoyl chloride, pyridine, r.t., 2 h Selective substitution at 5-position, mild conditions
Cyclization to thieno[2,3-d]pyrimidine Sulfur reagents, controlled heating, inert atmosphere Forms core heterocycle, prerequisite for final compound

Research Findings and Industrial Relevance

  • The chlorination method using phosgene or triphosgene with amine catalysts is favored for its environmental benefits and high purity products, facilitating industrial production of chlorinated pyrimidines.
  • The mild conditions for 2-furyl group introduction minimize degradation of sensitive furan rings, ensuring product stability.
  • These methods combined can be adapted for the synthesis of 2,4-dichloro-5-(2-furyl)thieno[2,3-d]pyrimidine, although specific patents or articles explicitly detailing the full synthesis of this exact compound are limited, the described approaches provide a robust framework.

Q & A

Q. Advanced

  • Molecular Docking : Use software (e.g., Schrödinger Suite) to model interactions with receptor binding pockets. For 5-HT₃R, derivatives with 4-methylpiperazinyl groups show high affinity (Kᵢ = 12 nM) due to hydrogen bonding with Tyr234 .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. RMSD <2 Å indicates stable binding .
  • Free Energy Calculations : MM-PBSA/GBSA methods quantify binding energy contributions (e.g., hydrophobic vs. electrostatic interactions) .

What spectroscopic techniques are essential for characterizing thieno[2,3-d]pyrimidine derivatives?

Q. Basic

  • ¹H/¹³C NMR : Confirm substituent regiochemistry (e.g., 2,4-dichloro protons resonate at δ 7.25–7.65 ppm) .
  • IR Spectroscopy : Identify functional groups (e.g., C=N stretches at 1646 cm⁻¹) .
  • Mass Spectrometry (ESI-MS) : Verify molecular ions (e.g., [M+H]⁺ at m/z 331) .
  • HPLC : Assess purity (>95% for biological testing) .

How does the introduction of substituents at the C-5 position affect anticancer activity?

Q. Advanced

  • Electron-Donating Groups (e.g., 2-furyl) : Enhance cytotoxicity (IC₅₀ = 1.2–4.8 μM against MCF-7 cells) by improving solubility and target binding .
  • Halogen Substituents (e.g., Cl) : Increase metabolic stability but may reduce bioavailability due to hydrophobicity .
  • Bulkier Groups (e.g., phenyl) : Block interactions with kinase ATP-binding pockets, reducing potency .

What are key considerations in designing derivatives with improved pharmacokinetic properties?

Q. Basic

  • Solubility : Introduce polar groups (e.g., -OH, -NH₂) or use salt forms (e.g., HCl).
  • Metabolic Stability : Avoid ester moieties prone to hydrolysis; use deuterated analogs to slow CYP450 metabolism .
  • ADMET Predictions : Use SwissADME to optimize logP (ideal range: 2–3) and rule-of-five compliance .

What methodologies optimize synthetic yield of 4-chloro intermediates?

Q. Advanced

  • Reagent Stoichiometry : Use POCl₃ in excess (5–10 equivalents) to drive chlorination to completion .
  • Catalysis : Add catalytic DMAP (0.1 eq) to accelerate reaction rates .
  • Workup : Neutralize with NaHCO₃ post-reaction to prevent hydrolysis of chloro intermediates .

How do researchers assess the purity of synthesized derivatives?

Q. Basic

  • TLC : Monitor reaction progress (Rf = 0.5 in ethyl acetate/hexane 2:1) .
  • Melting Point : Sharp MPs (±2°C) indicate high crystallinity .
  • HPLC-DAD : Purity >95% confirmed at λ = 254 nm .

What strategies overcome solubility challenges during biological testing?

Q. Advanced

  • Co-Solvent Systems : Use DMSO:PBS (1:9 v/v) for in vitro assays .
  • Nanoformulation : Encapsulate in PLGA nanoparticles to enhance aqueous dispersibility .
  • Prodrug Design : Introduce phosphate esters hydrolyzed in vivo to release active compounds .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dichloro-5-(2-furyl)thieno[2,3-d]pyrimidine
Reactant of Route 2
Reactant of Route 2
2,4-Dichloro-5-(2-furyl)thieno[2,3-d]pyrimidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.